molecular formula C21H27ClF3N7O5 B1192447 2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid

2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1192447
M. Wt: 549.94
InChI Key: JBYPTUMRAURTAB-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a trifluoroacetic acid group, and a tetrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H27ClF3N7O5

Molecular Weight

549.94

IUPAC Name

2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H26ClN7O3.C2HF3O2/c1-19(2,3)27-25-16(24-26-27)14(9-6-10-22-15(21)11-20)23-17(28)12-7-4-5-8-13(12)18(29)30;3-2(4,5)1(6)7/h4-5,7-8,14H,6,9-11H2,1-3H3,(H2,21,22)(H,23,28)(H,29,30);(H,6,7)/t14-;/m0./s1

InChI Key

JBYPTUMRAURTAB-UQKRIMTDSA-N

SMILES

CC(C)(C)N1N=C(N=N1)C(CCCN=C(CCl)N)NC(=O)C2=CC=CC=C2C(=O)O.C(=O)(C(F)(F)F)O

Appearance

Solid powder

Purity

>70% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CAY10729 TFA, CAY10729 trifluoroacetate salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 3
2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 4
2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 5
2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 6
2-[[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(2-tert-butyltetrazol-5-yl)butyl]carbamoyl]benzoic acid;2,2,2-trifluoroacetic acid

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